molecular formula C10H9BrO2 B1278946 2-Bromo-6-methoxy-1-indanone CAS No. 62015-79-6

2-Bromo-6-methoxy-1-indanone

Cat. No.: B1278946
CAS No.: 62015-79-6
M. Wt: 241.08 g/mol
InChI Key: VTTUAPDDJQOXBO-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry. The presence of a bromine atom and a methoxy group on the indanone core makes this compound a valuable intermediate for further chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxy-1-indanone typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-1-indanone, which is then brominated to introduce the bromine atom at the 2-position. The initial step often involves a Nazarov cyclization of chalcone derivatives in the presence of trifluoroacetic acid to yield 6-methoxy-1-indanone . This intermediate is then treated with bromine in diethyl ether to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient bromination techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxy-1-indanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 2-Bromo-6-methoxy-1-indanol.

    Oxidation: 2-Bromo-6-hydroxy-1-indanone or 2-Bromo-6-oxo-1-indanone.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-1-indanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-methoxy-1-indanone is unique due to the presence of both a bromine atom and a methoxy group on the indanone core. This combination allows for a wide range of chemical transformations and potential biological activities, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUAPDDJQOXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455114
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62015-79-6
Record name 2-bromo-6-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

49.2 g (102 mmol) of tetra-n-butylammonium tribromide are added in fractions over the course of 15 minutes, at room temperature, to 16.2 g (100 mmol) of 6-methoxy-indan-1-one dissolved in 400 ml of methanol and 1 liter of dichloromethane, and the mixture is then stirred overnight at room temperature. After evaporation, the residue is taken up in 500 ml of dichloromethane and washed twice with 250 ml of N hydrochloric acid. Drying over magnesium sulphate and concentration, and then rapid filtration over 500 g of silica (eluant: dichloromethane) yield 23.4 g of the desired product.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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